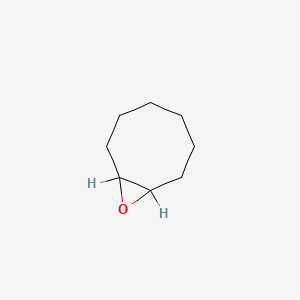

Cyclooctene oxide

Description

The exact mass of the compound 1,2-Epoxycyclooctane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59878. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-oxabicyclo[6.1.0]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELPJGOMEMRMPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2C(O2)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951267 | |

| Record name | 9-Oxabicyclo[6.1.0]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 1,2-Epoxycyclooctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19213 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

286-62-4, 4925-71-7 | |

| Record name | Cyclooctene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Epoxycyclooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000286624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-9-Oxabicyclo(6.1.0)nonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004925717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Epoxycyclooctane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Oxabicyclo[6.1.0]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-epoxycyclooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-EPOXYCYCLOOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27GZC8IY6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cyclooctene Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctene (B146475) oxide, also known as epoxycyclooctane or 9-oxabicyclo[6.1.0]nonane, is a versatile cyclic ether that serves as a valuable intermediate in organic synthesis. Its strained three-membered oxirane ring fused to an eight-membered carbocycle imparts unique reactivity, making it a key building block for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials. This guide provides a comprehensive overview of the chemical and physical properties of cyclooctene oxide, its spectroscopic characteristics, key reactions, and detailed experimental protocols relevant to its synthesis and derivatization.

Chemical and Physical Properties

This compound is a white, crystalline solid at room temperature with a characteristic odor.[1] It is a flammable solid and is sensitive to moisture.[2] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₈H₁₄O | [2][3][4][5] |

| Molecular Weight | 126.20 g/mol | [2][3][5] |

| CAS Number | 286-62-4 | [3] |

| Appearance | Colorless to white crystalline solid | [1][2] |

| Melting Point | 53-56 °C | [2][3][4][5] |

| Boiling Point | 189 °C at 760 mmHg; 55 °C at 5 mmHg | [2][3][4][5] |

| Flash Point | 56 °C (132.8 °F) - closed cup | [2][3] |

| Purity | ≥99% (typical) | [3][5] |

| Synonyms | 9-Oxabicyclo[6.1.0]nonane, Epoxycyclooctane | [3][6] |

Spectroscopic Data

The structural characterization of this compound is routinely performed using various spectroscopic techniques. The key spectral data are summarized below.

| Spectroscopic Technique | Key Features and Data |

| ¹H NMR | Spectra available, though specific peak assignments require further analysis from raw data sources. |

| ¹³C NMR | Spectra available, providing evidence for the carbon skeleton.[2] |

| Infrared (IR) Spectroscopy | Characteristic peaks associated with the epoxide ring and C-H bonds are observable.[7] |

| Mass Spectrometry (MS) | The molecular ion peak and fragmentation pattern are consistent with the C₈H₁₄O formula. |

Reactivity and Key Reactions

The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring, which is susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can be catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis

Under acidic conditions, this compound undergoes hydrolysis to yield trans-1,2-cyclooctanediol. The reaction proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack of water on one of the adjacent carbons. This backside attack results in the inversion of stereochemistry at the site of attack, leading to the trans diol.

Reaction with Strong Bases

Treatment of cis-cyclooctene oxide with strong, non-nucleophilic bases such as lithium diethylamide or phenyllithium (B1222949) can lead to intramolecular rearrangement products. The major product is typically endo-cis-bicyclo[3.3.0]octan-2-ol, formed via a transannular deprotonation followed by an intramolecular cyclization. A minor product, 2-cycloocten-1-ol, can also be formed through a standard elimination reaction. The reaction of trans-cyclooctene (B1233481) oxide with lithium diethylamide yields cycloheptanecarboxaldehyde, exo-cis-bicyclo[3.3.0]octan-2-ol, and 2-cycloocten-1-ol.

Ring-Opening Polymerization

This compound can undergo ring-opening polymerization to form poly(this compound). This polymerization can be initiated by various catalytic systems, including anionic, cationic, and coordination catalysts. The resulting polymer possesses a rigid aliphatic ring structure in its main chain and finds applications in coatings, printing, and sealants.

Experimental Protocols

Synthesis of cis-Cyclooctene Oxide from cis-Cyclooctene

This protocol describes the epoxidation of cis-cyclooctene using hydrogen peroxide in the presence of a lipase (B570770) enzyme as a catalyst.

Materials and Equipment:

-

cis-Cyclooctene

-

Hydrogen peroxide (33%)

-

Lipase (e.g., Chirazyme L2-cf)

-

Ethyl acetate (B1210297)

-

Saturated sodium sulfite (B76179) solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

100 mL round-bottom flask, magnetic stirrer, magnetic stir bar, separatory funnel, rotary evaporator, short-path distillation apparatus.

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.10 g (10.0 mmol) of cis-cyclooctene in 50 mL of ethyl acetate.

-

Add 0.5 g of lipase to the solution.

-

Over a period of 3 hours, add a total of 5.1 mL of 33% hydrogen peroxide in 425 µL portions every 15 minutes with continuous stirring.

-

After the addition is complete, stir the mixture for an additional 24 hours at room temperature.

-

Filter the reaction mixture to remove the lipase. The lipase can be stored in ethyl acetate for reuse.

-

To the filtrate, add saturated sodium sulfite solution dropwise until a peroxide test strip indicates the absence of peroxides.

-

Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator (do not apply a vacuum below 200 hPa).

-

The resulting crude this compound can be further purified by short-path distillation under reduced pressure (boiling point: 69 °C at 13 hPa) to yield a colorless, waxy solid.[7]

Purification of this compound

This compound can be purified by vacuum distillation followed by sublimation. For sublimation, the crude solid is gently heated under reduced pressure, allowing it to transition directly into a gas, which then deposits as pure crystals on a cold surface. This method is effective for removing non-volatile impurities.

General Procedure for the Reaction of cis-Cyclooctene Oxide with Organolithium Reagents

This procedure outlines the general steps for the base-catalyzed rearrangement of cis-cyclooctene oxide to endo-cis-bicyclo[3.3.0]octan-2-ol.

Materials and Equipment:

-

cis-Cyclooctene oxide

-

Organolithium reagent (e.g., phenyllithium or n-butyllithium) in a suitable solvent (e.g., diethyl ether or THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Standard glassware for air-sensitive reactions (e.g., Schlenk line, nitrogen/argon atmosphere).

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

-

Dissolve the organolithium reagent in anhydrous diethyl ether or THF in the flask and cool the solution to the desired temperature (typically -78 °C to 0 °C).

-

Prepare a solution of cis-cyclooctene oxide in the same anhydrous solvent.

-

Add the this compound solution dropwise to the stirred organolithium solution over a period of 30-60 minutes.

-

Allow the reaction mixture to stir at the specified temperature for several hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at a low temperature.

-

Allow the mixture to warm to room temperature and separate the aqueous and organic layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

General Procedure for Acid-Catalyzed Hydrolysis to trans-1,2-Cyclooctanediol

This protocol provides a general method for the hydrolysis of this compound to the corresponding diol.

Materials and Equipment:

-

This compound

-

Dilute aqueous acid (e.g., 0.1 M H₂SO₄ or HClO₄)

-

Organic solvent (e.g., acetone (B3395972) or THF)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware.

Procedure:

-

Dissolve this compound in a mixture of an organic solvent (e.g., acetone or THF) and water.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a measured amount of dilute acid).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the disappearance of the starting material by TLC.

-

Once the reaction is complete, neutralize the acid by adding saturated sodium bicarbonate solution.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate to yield the crude diol.

-

The product can be purified by recrystallization or column chromatography.

Safety and Handling

This compound is a flammable solid and an irritant.[2][6] It is harmful if swallowed and causes skin and serious eye irritation.[3][6] It is also moisture-sensitive.[2]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.[2]

-

Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[2][3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2]

-

Store under an inert atmosphere.

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[2]

-

Skin: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation persists.[2]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. kirj.ee [kirj.ee]

- 4. researchgate.net [researchgate.net]

- 5. CN103130614A - Method for preparing 1,2-cyclohexanediol through oxidation of cyclohexene - Google Patents [patents.google.com]

- 6. WO1991014675A1 - Bicyclo[3.3.)]octane derivatives, process for producing them and their pharmaceutical use - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Cyclooctene Oxide (CAS Number 286-62-4): A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Cyclooctene (B146475) oxide, with the CAS number 286-62-4, is a versatile and valuable cyclic ether that serves as a key intermediate in organic synthesis. Its unique eight-membered ring structure and reactive epoxide functionality make it a valuable building block for the construction of complex molecules, including natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of cyclooctene oxide, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its applications in various fields, with a particular focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a white to almost white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 286-62-4 | [2] |

| Molecular Formula | C₈H₁₄O | [2] |

| Molecular Weight | 126.20 g/mol | [2] |

| Melting Point | 53-56 °C | [2] |

| Boiling Point | 55 °C at 5 mmHg | [2] |

| Appearance | White to almost white powder to crystal | [1] |

| Solubility | Soluble in methanol (B129727) | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of this compound.

| Spectroscopy | Data Interpretation |

| ¹H NMR | The ¹H NMR spectrum of this compound in CDCl₃ typically shows characteristic signals for the methine protons of the epoxide ring and the methylene (B1212753) protons of the cyclooctane (B165968) ring. |

| ¹³C NMR | The ¹³C NMR spectrum in CDCl₃ will display distinct peaks for the carbons of the epoxide ring and the methylene carbons of the cyclooctane ring.[4] |

| Infrared (IR) | The IR spectrum exhibits characteristic vibrational modes, including C-H stretching and bending, as well as the C-O stretching of the epoxide ring. |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the cyclooctane ring and the epoxide group. |

Synthesis of this compound

The most common method for the synthesis of this compound is the epoxidation of cyclooctene. Various oxidizing agents and catalytic systems can be employed for this transformation.

Experimental Protocol: Epoxidation of Cyclooctene

This protocol describes a general procedure for the epoxidation of cyclooctene.

Materials:

-

cis-Cyclooctene

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite (B76179) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve cis-cyclooctene in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of m-CPBA in dichloromethane to the stirred solution of cyclooctene.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium sulfite solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Key Reactions of this compound

The strained three-membered epoxide ring in this compound is susceptible to nucleophilic attack, leading to a variety of ring-opened products. These reactions are fundamental to its utility as a synthetic intermediate.

Ring-Opening Reactions with Nucleophiles

This compound readily reacts with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents, to yield functionalized cyclooctanol (B1193912) derivatives. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of nucleophile and reaction conditions.

Experimental Protocol: Ring-Opening with an Amine

This protocol outlines a general procedure for the reaction of this compound with an amine.

Materials:

-

This compound

-

Amine (e.g., benzylamine)

-

Solvent (e.g., methanol)

Procedure:

-

Dissolve this compound in methanol in a sealed tube or a round-bottom flask equipped with a reflux condenser.

-

Add the amine to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography to yield the corresponding trans-2-aminocyclooctanol.

Applications in Drug Development and Bioactive Molecule Synthesis

The cyclooctane framework is present in a variety of natural products exhibiting diverse biological activities.[5][6] this compound serves as a valuable precursor for the synthesis of these and other structurally complex and pharmacologically relevant molecules. The ability to introduce various functionalities through stereocontrolled ring-opening reactions makes it a versatile tool for medicinal chemists.

Derivatives of cyclooctane have been investigated for their potential as antiviral, antibacterial, and antifungal agents.[7] For instance, isoxazoline (B3343090) derivatives containing a spiro-fused or annelated cyclooctane ring, synthesized from cyclooctanone (B32682) (which can be derived from this compound), have shown activity against the influenza A virus.[7] Furthermore, the unique conformational properties of the cyclooctane ring can be exploited in drug design to create molecules with improved target-ligand interactions.

Safety and Handling

This compound is a flammable solid and should be handled with appropriate safety precautions.[1] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile and important building block in organic synthesis with significant potential in the development of new therapeutics. Its well-defined chemical properties and reactivity, coupled with the increasing interest in the biological activities of cyclooctane-containing molecules, ensure its continued importance in academic and industrial research, particularly in the fields of medicinal chemistry and drug discovery.

References

Cyclooctene oxide molecular weight and formula

An In-depth Technical Guide to Cyclooctene (B146475) Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cyclooctene oxide, a versatile bicyclic epoxide. It details its fundamental chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly in the context of modern drug development and bioorthogonal chemistry.

Core Properties and Data

This compound, also known as 9-Oxabicyclo[6.1.0]nonane or epoxycyclooctane, is a key substrate in organic synthesis.[1][2] Its strained eight-membered ring containing an epoxide functional group makes it a valuable intermediate for accessing a variety of more complex molecular architectures.

Quantitative Data Summary

The essential physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₄O | [1][2][3][4] |

| Molecular Weight | 126.20 g/mol | [1][2] |

| CAS Number | 286-62-4 | [1][3][4] |

| Appearance | Colorless, wax-like solid or crystals | [2][4][5] |

| Melting Point | 53-56 °C | [2][3][4][6] |

| Boiling Point | 55 °C @ 5 mmHg | [2][3][7][6] |

| 69 °C @ 13 hPa (approx. 9.8 Torr) | [5][8] | |

| Synonyms | 9-Oxabicyclo[6.1.0]nonane, Epoxycyclooctane | [1][2][8] |

Experimental Protocols: Synthesis of this compound

The epoxidation of cyclooctene is a common method for synthesizing this compound. One effective and environmentally conscious method involves an enzyme-catalyzed reaction using a lipase (B570770).

Protocol: Lipase-Catalyzed Epoxidation of cis-Cyclooctene

This procedure details the synthesis of cis-1,2-epoxycyclooctane from cis-cyclooctene using lipase and hydrogen peroxide.[5]

Materials & Equipment:

-

Substances:

-

cis-Cyclooctene (1.10 g, 10.0 mmol)

-

Lipase (e.g., Chirazyme L2-cf, 0.5 g)

-

Ethyl acetate (B1210297) (50 mL)

-

Hydrogen peroxide (33%, total 5.1 mL)

-

Saturated sodium sulfite (B76179) (Na₂SO₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Equipment:

-

100 mL round-bottom flask

-

250 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Separating funnel

-

Rotary evaporator

-

Filtration apparatus

-

Procedure:

-

Reaction Setup: Dissolve 1.10 g of cis-cyclooctene in 50 mL of ethyl acetate in a 100 mL round-bottom flask equipped with a magnetic stir bar. Add 0.5 g of lipase to the solution.[5]

-

Reagent Addition: While stirring, add a total of 5.1 mL of 33% hydrogen peroxide portion-wise (e.g., 425 µL every 15 minutes over 3 hours).[5]

-

Reaction Time: Allow the mixture to stir for 24 hours at room temperature after the complete addition of hydrogen peroxide.[5]

-

Work-up - Enzyme Removal: Filter the reaction solution to remove the lipase. The enzyme can be stored in ethyl acetate for reuse.[5]

-

Work-up - Peroxide Quenching: Transfer the filtrate to a 250 mL Erlenmeyer flask. Add saturated sodium sulfite solution dropwise with stirring until a peroxide test strip indicates the absence of peroxides.[5]

-

Work-up - Neutralization: Transfer the mixture to a separating funnel and wash with a saturated sodium bicarbonate solution until gas evolution ceases. Separate the organic phase.[5]

-

Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent (ethyl acetate) using a rotary evaporator.[5]

-

Purification: The resulting crude product is this compound, which should appear as a colorless, wax-like solid. For higher purity, the product can be distilled under reduced pressure.[5]

References

- 1. scbt.com [scbt.com]

- 2. 氧化环辛烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | 286-62-4 [chemicalbook.com]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. chembk.com [chembk.com]

- 7. 286-62-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis of Cyclooctene (B146475) Oxide from Cyclooctene

Abstract

Cyclooctene oxide is a valuable epoxide intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its synthesis from cyclooctene is a fundamental transformation that has been the subject of extensive research. This technical guide provides a comprehensive overview of the primary methods for the epoxidation of cyclooctene, with a focus on reaction mechanisms, experimental protocols, and quantitative data. The content is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical process.

Introduction

The epoxidation of alkenes is a cornerstone of modern organic synthesis, providing a direct route to highly reactive and synthetically versatile epoxides. Cyclooctene, a readily available cyclic alkene, can be efficiently converted to this compound, a key building block for more complex molecules. The high ring strain of the resulting epoxide ring makes it susceptible to nucleophilic attack, enabling the introduction of a wide range of functional groups. This guide will explore the most significant methodologies for the synthesis of this compound from cyclooctene, including classical peroxy acid-mediated epoxidation and more contemporary catalytic approaches that utilize environmentally benign oxidants like hydrogen peroxide.

Synthesis Methodologies

The synthesis of this compound from cyclooctene is primarily achieved through epoxidation, a reaction that involves the addition of a single oxygen atom across the double bond of the alkene. The choice of oxidant and catalyst plays a crucial role in the efficiency, selectivity, and environmental impact of the synthesis.

Epoxidation with Peroxy Acids

The use of peroxy acids is a well-established and reliable method for the epoxidation of alkenes.[1][2] The reaction is typically carried out in a non-aqueous solvent to prevent the hydrolysis of the epoxide product to a diol.[2] A commonly used peroxy acid for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[2] The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is transferred from the peroxy acid to the alkene in a single step.[1] This method is known for its high yields and stereospecificity. The addition of an acid catalyst, such as trifluoroacetic acid, can significantly increase the rate of epoxidation.[1]

Catalytic Epoxidation with Hydrogen Peroxide

In recent years, there has been a significant shift towards the use of hydrogen peroxide (H₂O₂) as the terminal oxidant in epoxidation reactions.[3] H₂O₂ is an attractive oxidant due to its high active oxygen content and the formation of water as the only byproduct.[3] However, the direct reaction of H₂O₂ with alkenes is slow, necessitating the use of a catalyst. A variety of metal-based catalysts have been developed for this purpose.

-

Iron-Based Catalysts: Iron(III) tetrakispentafluorophenyl porphyrin (F(20)TPPFe(III)) has been shown to be an effective catalyst for the epoxidation of cyclooctene with hydrogen peroxide.[4][5] The active catalytic species is an iron(IV) π-radical cation, which is formed through the heterolytic cleavage of an iron(III) hydroperoxide intermediate.[4][5]

-

Tungsten-Based Catalysts: Polyoxotungstates and tungstic acid (H₂WO₄) are also efficient catalysts for cyclooctene epoxidation with H₂O₂.[3] The active species are believed to be peroxo-tungsten complexes that are formed in situ.[3]

-

Molybdenum-Based Catalysts: Dioxomolybdenum(VI) complexes have been successfully employed as catalysts for the epoxidation of cyclooctene using tert-butyl hydroperoxide (TBHP) as the oxidant.[6] These catalysts are known for their high activity and selectivity.

-

Manganese-Based Catalysts: A catalytic system based on manganese(II) salts and 2-picolinic acid with peracetic acid as the oxidant has been developed for the epoxidation of a broad range of alkenes, including cyclooctene.[7]

Other Epoxidation Methods

Besides peroxy acids and hydrogen peroxide, other oxidants can be used for the epoxidation of cyclooctene.

-

Sodium Perborate (B1237305): Sodium perborate in acetic acid has been shown to epoxidize cyclooctene in good yields.[8] It is believed that peracetic acid is generated in situ and acts as the active oxidizing agent.[8]

-

Molecular Oxygen: Some catalytic systems can utilize molecular oxygen as the terminal oxidant, often in the presence of a co-reductant.[9]

Quantitative Data Summary

The following tables summarize the quantitative data for various methods of this compound synthesis.

Table 1: Epoxidation of Cyclooctene with Various Catalysts and Oxidants

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |

| [Pd(2CS-dhba)Cl(H₂O)] | O₂ | - | 85 | 10 | - | 77.6 | - | [10] |

| Homo-bimetallic cis-MoO₂ complexes | H₂O₂ | Acetonitrile | 70 | 8 | - | 89-95 | - | [11] |

| Tungstate FSAIL | H₂O₂ (50 wt% aq.) | - | 50 | - | >99 | >99 | >99 | [12] |

| MTO / Pyrazole | UHP | Dichloromethane | Room Temp | - | 100 | ~70 | - | [13] |

| Cu-PST | H₂O₂ (aq.) | - | - | - | - | - | - | [14] |

| Si/MoNb | TBHP | - | 70 | 4 | - | 90-100 | - | [15] |

| Ag-triazole/PMA | O₂/IBA | - | - | - | - | - | ~100 | [9] |

Experimental Protocols

General Experimental Workflow for Cyclooctene Epoxidation

The following diagram illustrates a general workflow for a typical cyclooctene epoxidation experiment.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Investigation into the mechanism of polyoxotungstates-catalyzed cyclooctene epoxidation by ESI-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. A study of the mechanism and kinetics of cyclooctene epoxidation catalyzed by iron(III) tetrakispentafluorophenyl porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. acgpubs.org [acgpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Cyclooctene Epoxidation

Audience: Researchers, scientists, and drug development professionals.

Abstract

The epoxidation of cyclooctene (B146475) to form 1,2-epoxycyclooctane is a pivotal transformation in organic synthesis, providing a versatile building block for the production of fine chemicals, pharmaceuticals, and polymers. The high reactivity of the strained cis-alkene and the stereospecificity of the reaction make it a subject of extensive research. This technical guide provides a comprehensive overview of the core mechanisms governing cyclooctene epoxidation, including classic stoichiometric methods, advanced metal-catalyzed systems, and green biocatalytic approaches. Detailed experimental protocols, quantitative performance data, and mechanistic pathway visualizations are presented to equip researchers with a thorough understanding of this fundamental reaction.

Mechanism 1: Direct Epoxidation with Peroxy Acids (Prilezhaev Reaction)

The most traditional method for alkene epoxidation is the Prilezhaev reaction, which employs a peroxy acid (or peracid) as the oxygen source. This reaction proceeds through a concerted, stereospecific mechanism, meaning the stereochemistry of the starting alkene is retained in the epoxide product. For cis-cyclooctene, this results exclusively in cis-1,2-epoxycyclooctane.

The mechanism is often described as a "butterfly" transition state.[1][2] The reaction is initiated by the electrophilic oxygen of the peroxy acid interacting with the nucleophilic double bond of the cyclooctene.[3][4] In a single, concerted step, the O-O bond of the peroxy acid cleaves, a new C-O bond forms with the alkene, the alkene's pi-bond breaks to form the second C-O bond, and the peroxy acid's proton is transferred to its own carbonyl group.[1][2] This process results in the formation of the epoxide and a carboxylic acid as a byproduct.[1] A common and relatively stable peroxy acid used for this purpose is meta-chloroperoxybenzoic acid (mCPBA).[2][3]

References

Spectroscopic Profile of Cyclooctene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for cyclooctene (B146475) oxide, a key intermediate in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering tabulated data for easy reference, explicit experimental protocols, and logical diagrams to illustrate the structure-spectrum correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of cyclooctene oxide are crucial for its structural elucidation and purity assessment. The following data were obtained from spectra recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals for the epoxide and the aliphatic ring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.9 - 3.1 | Multiplet | 2H | H-1, H-2 (epoxide) |

| ~1.2 - 2.2 | Multiplet | 12H | H-3, H-4, H-5, H-6, H-7, H-8 (aliphatic) |

¹³C NMR Data

The carbon-13 NMR spectrum provides further confirmation of the molecular structure, with characteristic shifts for the epoxide carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~55 - 60 | C-1, C-2 (epoxide) |

| ~25 - 30 | C-3, C-4, C-5, C-6, C-7, C-8 (aliphatic) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of C-O stretching frequencies typical of an epoxide and the absence of the C=C stretching band of the parent alkene.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 - 2850 | Strong | C-H stretch (aliphatic) |

| ~1465 | Medium | C-H bend (aliphatic) |

| ~1260 | Medium | C-O stretch (epoxide ring) |

| ~850 | Medium | C-O stretch (epoxide ring) |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra of this compound, based on common laboratory practices.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (Example):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Nuclei: ¹H and ¹³C

-

Solvent: CDCl₃

-

Temperature: 298 K

-

¹H NMR:

-

Pulse Program: Standard single pulse

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: -10 to 220 ppm

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Place a small amount (1-2 mg) of this compound and approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Gently grind the two substances together with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a small portion of the mixture into a pellet-forming die.

-

Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Acquire a background spectrum of an empty sample holder to subtract from the sample spectrum.

Visualization of Spectroscopic Data

The following diagram illustrates the relationship between the key structural features of this compound and their corresponding spectroscopic signals.

An In-depth Technical Guide to the Cis- and Trans-Isomers of Cyclooctene Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and reactivity of the cis- and trans-isomers of cyclooctene (B146475) oxide. The unique stereochemistry of these eight-membered ring epoxides dictates their physical properties and chemical behavior, making them valuable intermediates in organic synthesis and of interest in medicinal chemistry.

Introduction

Cyclooctene is the smallest cycloalkene that can be readily isolated as both cis and trans isomers. The cis-isomer is significantly more stable, while the trans-isomer possesses considerable ring strain, rendering it more reactive.[1] This difference in stability and reactivity is mirrored in their corresponding epoxides, cis- and trans-cyclooctene (B1233481) oxide. The study of these isomers provides insights into the influence of stereochemistry on reaction pathways, including rearrangements and nucleophilic additions.

Synthesis of Cyclooctene Oxide Isomers

The primary route to synthesizing both cis- and trans-cyclooctene oxide is through the epoxidation of the corresponding cyclooctene isomers.

Synthesis of cis-Cyclooctene Oxide

The synthesis of cis-cyclooctene oxide is straightforward due to the commercial availability and stability of cis-cyclooctene. A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), in an aprotic solvent.

Synthesis of trans-Cyclooctene Oxide

The synthesis of trans-cyclooctene oxide is more challenging due to the higher energy of the trans-cyclooctene precursor. The synthesis typically begins with the more stable cis-cyclooctene and involves an isomerization step, followed by epoxidation.

One established method for the synthesis of trans-cyclooctene involves the Hofmann elimination of N,N,N-trimethylcyclooctylammonium hydroxide (B78521), which produces a mixture of cis- and trans-cyclooctenes. The trans-isomer can then be selectively separated by forming a complex with silver nitrate (B79036).[2] Another common approach is the photoisomerization of cis-cyclooctene to trans-cyclooctene.[3][4] This process often involves a singlet sensitizer (B1316253) and irradiation with UV light. The equilibrium can be driven towards the trans-isomer by trapping it with silver ions.[3] Once isolated, trans-cyclooctene can be epoxidized using similar methods as for the cis-isomer.

Comparative Data of this compound Isomers

The physical and spectroscopic properties of the cis- and trans-isomers of this compound differ significantly due to their distinct three-dimensional structures.

| Property | cis-Cyclooctene Oxide | trans-Cyclooctene Oxide |

| Melting Point | 52-56 °C | Data not readily available |

| Boiling Point | 69 °C (13 hPa) | Data not readily available |

| 13C NMR (CDCl3, δ in ppm) | 55.6 (C1, C2), 26.5 (C3, C8), 26.2 (C4, C7), 25.5 (C5, C6) | Data not readily available |

| 1H NMR (CDCl3, δ in ppm) | Signals in the range of ~1.0-3.0 ppm | Olefinic protons typically shifted compared to cis-isomer |

Experimental Protocols

Synthesis of cis-1,2-Epoxycyclooctane (cis-Cyclooctene Oxide)

This protocol is adapted from a lipase-catalyzed epoxidation method.[5]

Materials:

-

cis-cyclooctene (1.10 g, 10.0 mmol)

-

Ethyl acetate (B1210297) (50 mL)

-

Lipase (B570770) (e.g., Chirazyme L2-cf, 0.5 g)

-

33% Hydrogen peroxide (5.1 mL, 55 mmol)

-

Saturated sodium sulfite (B76179) solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Separating funnel

Procedure:

-

Dissolve 1.10 g of cis-cyclooctene in 50 mL of ethyl acetate in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 0.5 g of lipase to the solution.

-

Over a period of 3 hours, add 5.1 mL of 33% hydrogen peroxide in 425 µL portions every 15 minutes while stirring.

-

Continue stirring the mixture for 24 hours at room temperature.

-

Filter the reaction solution to remove the lipase.

-

To the filtrate, add saturated sodium sulfite solution dropwise until a peroxide test indicates the absence of peroxides.

-

Transfer the solution to a separating funnel and wash with saturated sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield cis-cyclooctene oxide. Further purification can be achieved by distillation.

Synthesis of trans-Cyclooctene via Photoisomerization and Complexation

This protocol is a conceptual summary of the photochemical synthesis of trans-cyclooctene, which is a precursor to trans-cyclooctene oxide.[3]

Materials:

-

cis-Cyclooctene

-

Singlet sensitizer (e.g., methyl benzoate)

-

Solvent (e.g., heptane)

-

Silver nitrate (AgNO3) on silica (B1680970) gel

-

Ammonium (B1175870) hydroxide (NH4OH) solution

-

Quartz reaction flask

-

UV lamp (254 nm)

-

Column for AgNO3/silica gel

-

Pump for continuous flow

Procedure:

-

Prepare a solution of cis-cyclooctene and a singlet sensitizer in a suitable solvent in a quartz reaction flask.

-

Irradiate the solution with a 254 nm UV lamp.

-

Continuously flow the reaction mixture through a column packed with AgNO3 adsorbed on silica gel.

-

The trans-cyclooctene isomer is selectively retained by the AgNO3/silica gel, while the cis-isomer is returned to the reaction flask for further photoisomerization.

-

After consumption of the cis-isomer, the AgNO3/silica gel is removed from the column.

-

The trans-cyclooctene is liberated from the silver complex by treatment with an ammonium hydroxide solution.

-

The isolated trans-cyclooctene can then be epoxidized using standard procedures (e.g., with mCPBA) to yield trans-cyclooctene oxide.

Reactivity and Reaction Mechanisms

The stereochemistry of the this compound isomers plays a crucial role in their reactivity, particularly in rearrangement reactions.

Epoxidation Mechanism

The epoxidation of alkenes with peroxy acids is a concerted reaction.[6][7] The peroxy acid delivers an electrophilic oxygen atom to the nucleophilic double bond of the alkene.

Caption: General workflow for the epoxidation of cyclooctene.

The reaction proceeds through a "butterfly" transition state, where the oxygen atom is transferred to the double bond while the proton of the peroxy acid is transferred to the carbonyl oxygen.[8]

Caption: Concerted "Butterfly" mechanism of epoxidation.

Transannular Reactions

Medium-sized rings like cyclooctane (B165968) derivatives are prone to transannular reactions, where a reaction occurs across the ring. In the case of this compound, solvolysis can lead to products arising from 1,3- and 1,5-hydride shifts.[9] The conformation of the ring and the stereochemistry of the epoxide influence the propensity for and the products of these transannular rearrangements.

Caption: General pathways in the solvolysis of this compound.

Conclusion

The cis- and trans-isomers of this compound are valuable molecules for studying the interplay of stereochemistry and reactivity. While the synthesis of the cis-isomer is well-established, the preparation of the trans-isomer requires additional steps to overcome the inherent instability of the trans-cyclooctene precursor. The distinct properties and reaction pathways of these isomers make them useful building blocks in synthetic chemistry and potential scaffolds for the development of novel therapeutics. Further research into the detailed characterization of trans-cyclooctene oxide and its reactions would be beneficial to fully exploit its synthetic potential.

References

- 1. trans-Cyclooctene - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 8. rsc.org [rsc.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Stability and Storage of Cyclooctene Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctene (B146475) oxide, a valuable intermediate in organic synthesis and drug development, is a cyclic ether whose reactivity is largely dictated by the strained three-membered epoxide ring. Understanding its stability under various conditions is paramount for ensuring the integrity of chemical reactions, the quality of pharmaceutical intermediates, and the safety of laboratory personnel. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for cyclooctene oxide, supported by available data and detailed experimental protocols for stability assessment.

General Stability Profile and Storage Recommendations

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is generally stable when stored under appropriate conditions. However, its epoxide ring is susceptible to opening under various conditions, leading to degradation.

Key Stability Considerations:

-

Thermal Stability: While stable at room temperature in a closed container, elevated temperatures can promote degradation.

-

Hydrolytic Stability: The presence of moisture can lead to hydrolysis, opening the epoxide ring to form a diol. This process is catalyzed by both acids and bases.

-

Acid and Base Stability: this compound is incompatible with strong acids and bases, which can rapidly catalyze ring-opening reactions.[3]

-

Oxidative Stability: It is incompatible with strong oxidizing agents.[3]

-

Light Stability: While not extensively documented, prolonged exposure to light may contribute to degradation.

Recommended Storage Conditions: To ensure long-term stability and prevent degradation, this compound should be stored under the following conditions:

-

Temperature: Refrigerated, at temperatures below 4°C (39°F).[3]

-

Atmosphere: In a tightly sealed container to protect from moisture.[3] For extended storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Light: Stored in a dark place or in an amber vial to protect from light.

Data Presentation: Stability Data Summary

Quantitative stability data for this compound is not extensively available in the public domain. However, data from analogous compounds, such as cyclohexene (B86901) oxide, can provide valuable insights into its expected stability profile.

| Parameter | Condition | Analyte | Rate Constant (k) or Half-life (t½) | Reference/Analogy |

| Hydrolytic Stability | pH 3, 25°C | Cyclohexene Oxide | k = 1.95 x 10⁻⁴ s⁻¹ (t½ ≈ 1 hour) | Analogous data from studies on cyclohexene oxide hydrolysis. |

| pH 7, 25°C | Cyclohexene Oxide | k = 2.76 x 10⁻⁶ s⁻¹ (t½ ≈ 70 hours) | Analogous data from studies on cyclohexene oxide hydrolysis. | |

| pH 9, 25°C | Cyclohexene Oxide | k = 1.96 x 10⁻⁶ s⁻¹ (t½ ≈ 98 hours) | Analogous data from studies on cyclohexene oxide hydrolysis. | |

| pH 11, 25°C | Cyclohexene Oxide | k = 2.02 x 10⁻⁶ s⁻¹ (t½ ≈ 95 hours) | Analogous data from studies on cyclohexene oxide hydrolysis. | |

| Thermal Stability | > 150°C (General for epoxides) | Epoxides | Degradation observed | General knowledge of epoxide thermal decomposition. Specific kinetic data for this compound is not available. |

Degradation Pathways

The primary degradation pathway for this compound involves the opening of the epoxide ring. This can be initiated by heat, moisture, acids, or bases.

Experimental Protocols

The stability of this compound can be assessed, and its degradation products can be quantified using various analytical techniques. Below are detailed protocols for key experiments.

Accelerated Stability Study (Forced Degradation)

Objective: To rapidly assess the stability of this compound under various stress conditions to predict its long-term stability and identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (B78521) (0.1 M)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Temperature- and humidity-controlled stability chambers

-

Photostability chamber

-

Analytical instrumentation (GC-MS, ¹H NMR)

Procedure:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents (e.g., acetonitrile, methanol). For hydrolytic studies, use aqueous solutions.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose solid samples and solutions to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1-4 weeks).

-

Photostability: Expose the sample to light conditions as per ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours for hydrolytic studies; 0, 1, 2, 4 weeks for thermal studies).

-

Sample Analysis: Neutralize acidic and basic samples before analysis. Analyze all samples using the analytical methods described below to quantify the remaining this compound and identify degradation products.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound and its volatile degradation products.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Injection Volume: 1 µL (split or splitless, depending on concentration)

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

Quantification:

-

Use an internal standard (e.g., a stable compound with similar properties not present in the sample) for accurate quantification.

-

Create a calibration curve with known concentrations of this compound.

-

Identify degradation products by comparing their mass spectra with library data (e.g., NIST) and interpreting fragmentation patterns.

Analytical Method: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To monitor the degradation of this compound and identify the structure of degradation products.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample (from the stability study) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a known amount of a stable internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

-

Data Acquisition: Acquire ¹H NMR spectra.

-

Data Analysis:

-

The disappearance of the characteristic epoxide protons of this compound can be monitored over time.

-

The appearance of new signals will indicate the formation of degradation products. For example, the formation of trans-1,2-cyclooctanediol will result in new signals corresponding to the methine protons adjacent to the hydroxyl groups.

-

Integrate the signals of this compound and the internal standard to quantify the remaining amount of the starting material.

-

Experimental Workflow

References

A Comprehensive Technical Guide to the Safe Handling of Cyclooctene Oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and handling protocols for cyclooctene (B146475) oxide, a versatile reagent in chemical synthesis. Adherence to these guidelines is essential to ensure a safe laboratory environment and mitigate potential hazards. This document summarizes key quantitative data, outlines emergency procedures, and provides detailed experimental workflows for safe use and disposal.

Chemical and Physical Properties

Cyclooctene oxide is a colorless to white solid with a characteristic odor.[1] It is a flammable solid and is sensitive to moisture.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 286-62-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₁₄O | [1][2][3][4][5][6][7] |

| Molecular Weight | 126.20 g/mol | [1][2][4][5] |

| Appearance | Colorless to white solid/crystals | [1][2] |

| Melting Point | 53-56 °C | [1][3][4][7] |

| Boiling Point | 189 °C @ 760 mmHg; 55 °C @ 5 mmHg | [1][3][7] |

| Flash Point | 56 °C (132.8 °F) - closed cup | [1] |

| Storage Temperature | 2-8°C, Keep refrigerated | [1][2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Global Harmonized System (GHS) classifications are summarized below.

| Hazard Class | Category | Hazard Statement |

| Flammable Solids | 1 | H228: Flammable solid |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

Signal Word: Danger[2]

Potential Health Effects:

-

Eye Contact: Causes serious eye irritation, which may lead to tearing, blurred vision, and corneal damage.[1]

-

Ingestion: Harmful if swallowed. May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[1][2]

-

Inhalation: Causes respiratory tract irritation.[1] The toxicological properties have not been fully investigated, and effects may be delayed.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][8] |

| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[1] Wear appropriate protective clothing to prevent skin exposure.[1] |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8] |

First Aid Measures

In the event of exposure to this compound, immediate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1] |

| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[1] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |

Fire and Explosion Hazard Data

This compound is a flammable solid and presents a fire hazard.

| Parameter | Value/Information |

| Flash Point | 56 °C (132.8 °F) |

| NFPA Rating (estimated) | Health: 2, Flammability: 2, Instability: 0 |

| Suitable Extinguishing Media | For small fires, use dry chemical, carbon dioxide, sand, earth, water spray, or regular foam. For large fires, use water spray, fog, or regular foam.[1] |

| Unsuitable Extinguishing Media | Do NOT use water directly on fire.[1] |

| Hazardous Combustion Products | Carbon monoxide, irritating and toxic fumes and gases, carbon dioxide.[1] |

| Fire-Fighting Procedures | Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1] Use water spray to keep fire-exposed containers cool.[1] |

Accidental Release Measures

In case of a spill or leak, follow these procedures to mitigate the hazard.

Personal Precautions:

-

Use proper personal protective equipment as indicated in Section 3.[1]

-

Avoid generating dusty conditions.[1]

Environmental Precautions:

Methods for Cleaning Up:

-

For small spills, use a non-sparking tool to scoop up the material and place it into a suitable container for disposal.[1]

-

For larger spills, it is recommended to contain the spillage and then collect it with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a container for disposal according to local/national regulations.[12]

Handling and Storage

Proper handling and storage procedures are critical for maintaining the stability and safety of this compound.

Handling:

-

Use with adequate ventilation.[1]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Keep away from heat, sparks, and flame.[1]

-

Ground and bond containers when transferring material.[9]

-

Avoid ingestion and inhalation.[1]

Storage:

-

Keep container tightly closed.[1]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

-

Keep refrigerated (Store below 4°C/39°F).[1]

-

Store protected from moisture.[1]

-

Incompatible materials include moisture, strong oxidizing agents, acids, and bases.[1]

Experimental Protocols

General Disposal Considerations:

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8]

-

All waste must be handled in accordance with local, state, and federal regulations.[13]

-

Containers may still present a chemical hazard when empty and should be handled appropriately.[13]

Visual Safety Guides

The following diagrams illustrate key safety workflows and hazard relationships for this compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 286-62-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1,2-Epoxycyclooctane | C8H14O | CID 67513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. sceti.co.jp [sceti.co.jp]

- 12. chemicalbook.com [chemicalbook.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

Thermodynamic Properties of Cyclooctene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctene (B146475) oxide, a nine-membered carbocyclic epoxide, serves as a valuable intermediate in organic synthesis and is a subject of interest in materials science and drug discovery. A thorough understanding of its thermodynamic properties is crucial for optimizing reaction conditions, predicting reaction spontaneity, and developing structure-activity relationships. This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of cyclooctene oxide, details relevant experimental methodologies for the characterization of epoxides, and presents key reaction pathways.

While extensive experimental thermodynamic data for many common organic molecules are readily available, specific, critically evaluated data for this compound, such as its standard enthalpy of formation, Gibbs free energy of formation, and standard entropy, are not widely published in readily accessible literature. Therefore, this guide also includes thermodynamic data for the closely related precursor, cyclooctene, and the parent alkane, cyclooctane, to provide a comparative context for understanding the energetic landscape of this nine-membered ring system. Furthermore, computational chemistry approaches, such as Density Functional Theory (DFT), offer a powerful means to estimate the thermodynamic properties of such compounds where experimental data is lacking.[1][2][3][4]

Physical and Thermodynamic Data

This section summarizes the available physical properties of this compound and the experimental thermodynamic data for the related compounds, cyclooctene and cyclooctane.

Physical Properties of this compound

The following table outlines the key physical properties of this compound, gathered from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O | [5] |

| Molecular Weight | 126.20 g/mol | |

| CAS Number | 286-62-4 | |

| Melting Point | 53-56 °C | [6] |

| Boiling Point | 55 °C at 5 mmHg | [6] |

| Appearance | Crystals |

Thermodynamic Properties of Related Compounds

To provide a basis for understanding the thermodynamics of the C8 ring structure, the following tables present experimental data for cyclooctene and cyclooctane.

Table 1: Thermodynamic Properties of Cyclooctene (C₈H₁₄)

| Property | Value | Units | Source(s) |

| Standard Enthalpy of Formation (gas, ΔfH°) | -88.33 | kJ/mol | [7] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 54.40 | kJ/mol | [7] |

| Standard Molar Entropy (liquid, S°) | 247.3 | J/mol·K | [8] |

| Heat Capacity (liquid, Cp) | 194.1 | J/mol·K | [8] |

Table 2: Thermodynamic Properties of Cyclooctane (C₈H₁₆)

| Property | Value | Units | Source(s) |

| Standard Enthalpy of Formation (liquid, ΔfH°) | -169.4 ± 1.6 | kJ/mol | [9][10] |

| Standard Molar Entropy (liquid, S°) | 262.00 | J/mol·K | [9] |

| Heat Capacity (liquid, Cp) | 215.78 | J/mol·K | [9] |

Experimental Protocols for Determining Thermodynamic Properties of Epoxides

The determination of thermodynamic properties of epoxides often relies on calorimetric techniques. A widely used method is reaction calorimetry to determine the enthalpy of formation.[11][12][13]

Determination of Enthalpy of Formation by Reaction Calorimetry

This method involves measuring the enthalpy of a reaction where the epoxide is converted to a product with a well-known enthalpy of formation. A common approach is the reduction of the epoxide to the corresponding alcohol.[11][12][13]

Experimental Procedure:

-

Reactant and Reagent Preparation:

-

The epoxide of interest (e.g., this compound) is purified to a high degree.

-

A suitable reducing agent, such as lithium triethylborohydride (LiEt₃BH), is prepared in a solution with an appropriate solvent like triethylene glycol dimethyl ether.[11] The choice of solvent is critical to ensure it is high-boiling to prevent evaporation during the reaction, which can affect the measured heat.[11]

-

The corresponding alcohol (in this case, cyclooctanol) is also obtained in high purity for a parallel measurement.

-

-

Calorimetric Measurement of the Epoxide Reduction:

-

A precise amount of the epoxide is reacted with an excess of the lithium triethylborohydride solution within a reaction calorimeter.

-

The heat released during the reduction reaction (ΔH_r1) is carefully measured. This reaction results in the formation of the lithium salt of the corresponding alcohol in solution.

-

-

Calorimetric Measurement of the Alcohol Dissolution:

-

In a separate experiment, a precise amount of the pure liquid alcohol is dissolved in the same reducing agent solution.

-

The heat change associated with this process (ΔH_r2) is measured. This step is crucial to account for the enthalpy of solution of the alcohol and its reaction with the reducing agent to form the same solvated lithium salt.

-

-

Calculation of the Enthalpy of Reduction:

-

The condensed-phase enthalpy of reduction (ΔH_red) of the pure liquid epoxide to the pure liquid alcohol is determined by subtracting the enthalpy of the alcohol dissolution from the enthalpy of the epoxide reduction: ΔH_red = ΔH_r1 - ΔH_r2

-

-

Calculation of the Enthalpy of Formation of the Epoxide:

-

The enthalpy of formation of the liquid epoxide (ΔfH°_epoxide(l)) can then be calculated using the following relationship, provided the enthalpy of formation of the liquid alcohol (ΔfH°_alcohol(l)) is known: ΔfH°_epoxide(l) = ΔfH°_alcohol(l) - ΔH_red

-

-

Determination of Gas-Phase Enthalpy of Formation:

-

To obtain the gas-phase enthalpy of formation, the enthalpy of vaporization (ΔH_vap) of the epoxide is required. This can be determined experimentally using techniques like ebulliometry.

-

The gas-phase enthalpy of formation (ΔfH°_epoxide(g)) is then calculated as: ΔfH°_epoxide(g) = ΔfH°_epoxide(l) - ΔH_vap

-

Reaction Pathways and Experimental Workflows

Visualizing the synthesis of this compound and the experimental workflow for its characterization can aid in understanding the chemical and analytical processes involved.

Synthesis of this compound via Epoxidation

The most common method for synthesizing this compound is the epoxidation of cyclooctene. This reaction involves the addition of an oxygen atom across the double bond of the cyclooctene ring.

Caption: Synthesis of this compound.

Experimental Workflow for Enthalpy of Formation Determination

The following diagram illustrates the key steps in the experimental determination of the enthalpy of formation of an epoxide using reaction calorimetry.

Caption: Workflow for Enthalpy of Formation.

Conclusion

This technical guide has synthesized the available information on the thermodynamic and physical properties of this compound. While direct experimental thermodynamic data remains sparse, the properties of related compounds and established experimental methodologies for epoxides provide a solid foundation for researchers. The provided experimental protocols and reaction pathway diagrams offer practical insights for laboratory work. For more precise thermodynamic values for this compound, computational studies using methods like DFT are recommended, and further experimental investigations are warranted.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. mdpi.com [mdpi.com]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | 286-62-4 [chemicalbook.com]

- 7. Cyclooctene (CAS 931-88-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Cyclooctene [webbook.nist.gov]

- 9. Cyclooctane [webbook.nist.gov]

- 10. revistadechimie.ro [revistadechimie.ro]

- 11. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermochemical studies of epoxides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Solubility of Cyclooctene Oxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of cyclooctene (B146475) oxide in various organic solvents. Due to a notable absence of publicly available quantitative solubility data, this document focuses on providing a qualitative assessment based on fundamental chemical principles and available information. Furthermore, a detailed experimental protocol for the quantitative determination of cyclooctene oxide solubility is presented, alongside a workflow diagram to facilitate its implementation in a laboratory setting. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound